2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride
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Overview
Description
The compound contains several functional groups, including an ethoxyphenyl group, a fluorobenzo[d]thiazol group, and a morpholinopropyl group. These groups could contribute to the compound’s overall properties and reactivity .
Molecular Structure Analysis
The compound’s structure suggests it could have interesting electronic properties. The presence of a fluorobenzo[d]thiazol group could make the compound electron-deficient, which might affect its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Biological Activities
The synthesis of closely related benzothiazole derivatives has been extensively studied for their biological activities. For instance, benzothiazole and its derivatives have been synthesized and evaluated for anti-inflammatory, Src kinase inhibitory, and anticancer activities. These compounds often undergo meticulous structural modifications to enhance their biological efficacy, including alterations to improve metabolic stability and pharmacological profiles (Stec et al., 2011). Such research underscores the relevance of specific structural moieties in modulating biological activities, suggesting that our compound of interest could be explored within similar contexts.
Anticancer Potential
The anticancer potential of benzothiazole analogs has been a focal point of several studies. Compounds exhibiting structural similarities to 2-(4-ethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride have shown promising results against various cancer cell lines. For example, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from certain core structures have demonstrated significant anti-inflammatory and analgesic properties, alongside potential as COX-2 inhibitors (Abu‐Hashem et al., 2020). These findings suggest an avenue for exploring the anticancer and anti-inflammatory potential of our compound through targeted synthesis and biological evaluation.
Material Science and Molecular Docking Studies
In material science, derivatives similar to our compound have been investigated for their photovoltaic efficiency, showcasing potential applications in dye-sensitized solar cells (DSSCs). Studies involving quantum mechanical and ligand-protein interactions of benzothiazolinone acetamide analogs revealed promising light harvesting efficiencies and non-linear optical (NLO) activities, indicating their suitability in photovoltaic applications (Mary et al., 2020). Moreover, molecular docking studies have been conducted to understand the binding interactions of such compounds with biological targets, further emphasizing the versatility of this chemical framework in both pharmaceutical and material science research.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S.ClH/c1-2-31-20-7-4-18(5-8-20)16-23(29)28(11-3-10-27-12-14-30-15-13-27)24-26-21-9-6-19(25)17-22(21)32-24;/h4-9,17H,2-3,10-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSPXDSHCOWIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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